

Navigating the Identity of "ML230": A Review of Similarly Named Therapeutic Candidates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML230

Cat. No.: B609130

[Get Quote](#)

An in-depth analysis of scientific and clinical databases reveals that the designation "**ML230**" does not correspond to a single, well-defined therapeutic agent. Instead, the term appears in the context of several distinct entities, ranging from a piece of laboratory equipment to various drug candidates with similar numerical identifiers. This guide aims to disambiguate the term "**ML230**" by providing a technical overview of the therapeutic potential and mechanisms of action for the different molecules and investigational drugs that are most likely the subject of interest.

The Ambiguity of "ML230"

Initial searches for "**ML230**" prominently feature the **ML230** Focused-ultrasonicator, a laboratory instrument developed by Covaris for applications such as DNA shearing. It is crucial for researchers to distinguish this equipment from any therapeutic agent. The other entities identified with similar "230" designations are distinct therapeutic candidates, each with its own specific mechanism and clinical context.

Below is a visual representation of the different entities associated with the "230" identifier.

Caption: Disambiguation of the term "**ML230**".

Pasireotide (SOM230): A Multi-Receptor Targeted Somatostatin Analogue

Pasireotide, also known as SOM230, is a somatostatin analogue with a high binding affinity for multiple somatostatin receptor subtypes (sst1, 2, 3, and 5).^[1]^[2] This broad receptor profile gives it potential advantages over other somatostatin analogues that are more selective for the sst2 receptor.

Therapeutic Potential:

Pasireotide has shown promise in the treatment of various endocrine and non-endocrine tumors.^[1] Clinical trials have investigated its efficacy in:

- **Neuroendocrine Tumors (NETs):** Particularly in patients with gastrointestinal NETs.^[1] A pilot phase II study also explored its use in patients with duodeno-pancreatic neuroendocrine tumors.^[3]
- **Cushing's Disease and Acromegaly:** By potently suppressing ACTH and GH/IGF-I secretion, respectively.^[2]
- **Breast Cancer:** A clinical trial has evaluated its use in women with ductal carcinoma in situ (DCIS) of the breast.
- **Prostate Cancer:** An open-label randomized phase II study has been conducted in patients with hormone-resistant, chemotherapy-naïve prostate cancer.^[4]

Mechanism of Action:

The therapeutic effects of Pasireotide are mediated through its interaction with somatostatin receptors, leading to:

- **Direct Antitumor Effects:** Activation of somatostatin receptors can trigger signal transduction pathways that inhibit cell proliferation.^[1]
- **Indirect Antitumor Effects:**
 - Inhibition of angiogenesis.^[1]
 - Suppression of growth factor and hormone secretion.^[1]
 - Immunomodulatory effects.^[1]

The signaling pathways downstream of somatostatin receptor activation are complex and can involve the inhibition of adenylyl cyclase and modulation of calcium channels.

INT230-6: An Intratumoral Immunotherapy

INT230-6 is an investigational drug designed for direct intratumoral injection. It is a combination of two potent anti-cancer agents, cisplatin and vinblastine, along with a penetration enhancer molecule.

Therapeutic Potential:

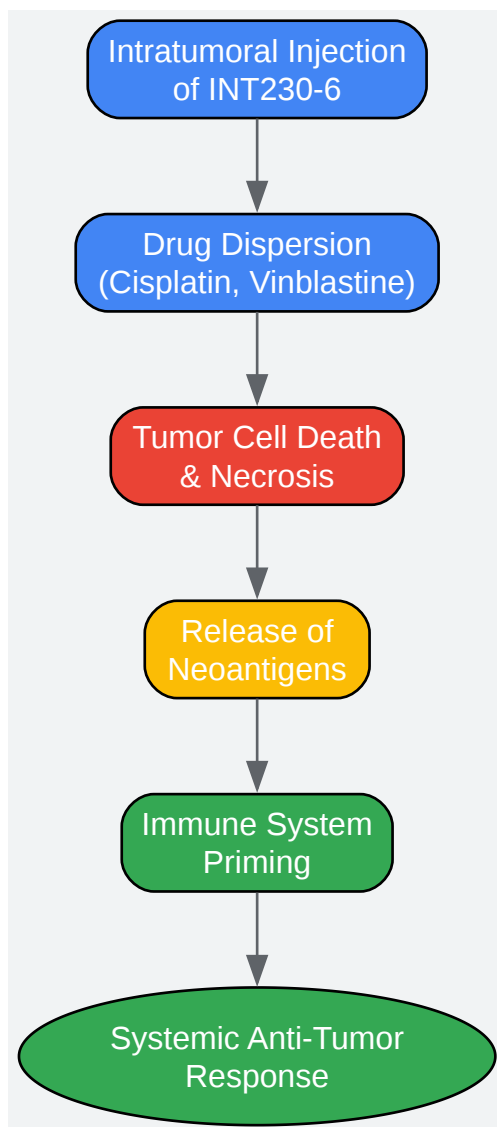
INT230-6 is being developed as a novel immune-based therapy for various cancers. A phase 2 clinical study (the INVINCIBLE study) has enrolled women with newly diagnosed operable early-stage breast cancer. The primary goal is to induce tumor cell death and stimulate an immune response against the cancer.

Mechanism of Action:

The proposed mechanism of action for INT230-6 involves a two-pronged attack:

- **Direct Tumor Killing:** The cytotoxic agents, cisplatin and vinblastine, are dispersed throughout the tumor, leading to cancer cell death and high levels of necrosis.
- **Immune System Activation:** The death of tumor cells releases a bolus of tumor-specific neoantigens. This is intended to prime the immune system to recognize and attack cancer cells systemically.

The following diagram illustrates the proposed workflow for INT230-6 treatment and its intended effects.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for INT230-6.

A 230 kDa Melanoma-Associated Protein

Research has identified a 230 kDa protein on the surface of murine melanoma cells that is associated with tumor malignancy. This protein is not a therapeutic agent itself but represents a potential target for immunotherapy.

Therapeutic Potential:

This 230 kDa molecule is expressed on tumorigenic cell lines, with higher expression in more metastatic cells. A monoclonal antibody (G12F2) developed against this antigen has demonstrated therapeutic potential by:

- Inhibiting the in vitro proliferation of both murine and human melanoma cells.
- Affecting in vivo tumor growth and the formation of lung metastases.

This suggests that the 230 kDa protein could be a valuable target for the development of novel immunotherapeutic approaches for melanoma.

BM230-01: A Clinical Trial for a HER2-Targeted Therapy

BM230-01 is the identifier for a Phase I, first-in-human clinical trial for a drug referred to as BM230. This trial is investigating the safety and efficacy of this new agent in patients with advanced solid tumors related to HER2.

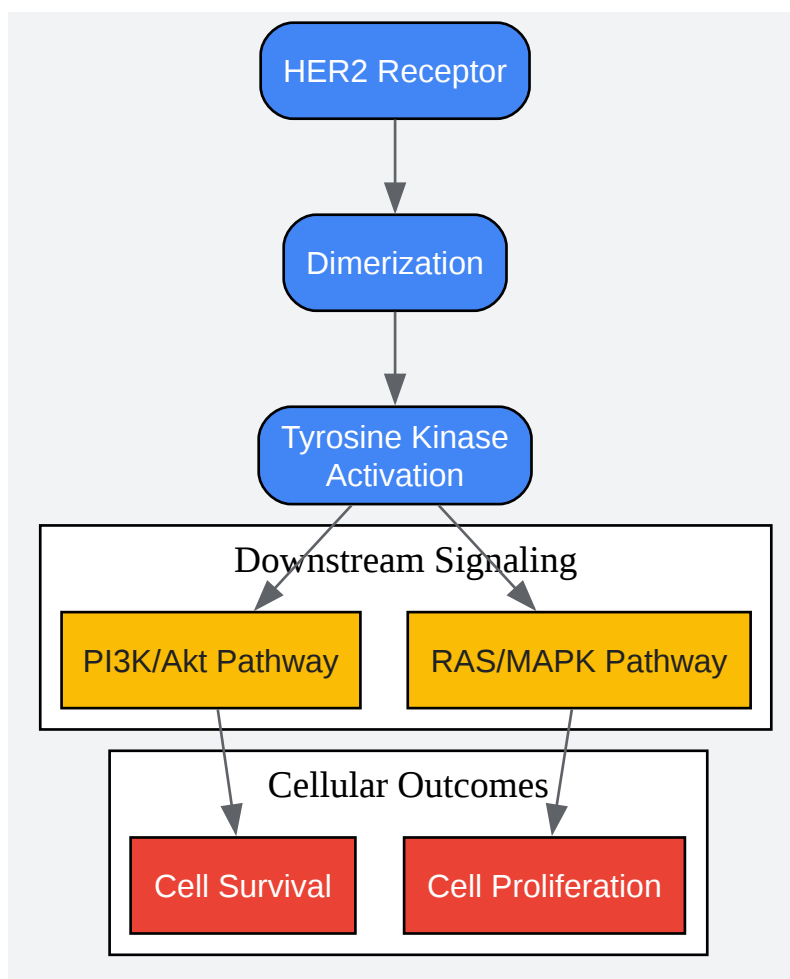
Therapeutic Potential:

The trial is designed to enroll patients with HER2-related solid tumors, suggesting that BM230 is a HER2-targeted therapy. The therapeutic goal is to inhibit the growth of these tumors. The trial consists of a dose-escalation phase (Phase Ia) to determine the maximum tolerated dose, followed by a dose-expansion phase (Phase Ib) to further evaluate safety and efficacy in specific patient cohorts.

Mechanism of Action:

While the specific details of BM230's mechanism are not publicly available, its focus on HER2-related tumors indicates that it likely interferes with the HER2 signaling pathway. This pathway is a well-known driver of cell proliferation and survival in several cancers, including certain types of breast and gastric cancer. Therapies targeting HER2, such as monoclonal antibodies and tyrosine kinase inhibitors, are established treatments for these malignancies.

The general signaling pathway for HER2 is depicted below. BM230 would likely act to inhibit one or more components of this cascade.



[Click to download full resolution via product page](#)

Caption: A simplified overview of the HER2 signaling pathway.

Summary and Conclusion

The term "**ML230**" is ambiguous and does not refer to a single therapeutic agent. Instead, it is associated with a piece of laboratory equipment and is similar to the identifiers of several distinct drug candidates: Pasireotide (SOM230), INT230-6, and the clinical trial identifier BM230-01. Additionally, a 230 kDa protein has been identified as a potential therapeutic target in melanoma. Each of these has a unique mechanism of action and therapeutic potential in different disease contexts. For researchers, scientists, and drug development professionals, it is imperative to specify the exact molecule or product of interest to access accurate and relevant technical information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pasireotide (SOM230) as a potential treatment for endocrine and non-endocrine tumors - OAK Open Access Archive [oak.novartis.com]
- 2. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]
- 3. An open label, multicenter, pilot phase II study of SOM230 s.c. in patients with duodeno-pancreatic (neuro) endocrine tumors and different pituitary diseases (Nelson's syndrome, non-functioning adenoma, TSH-adenoma, Gonadotroph adenoma, and PRL-adenoma) with potential sensitivity to somatostatin analogues. [clin.larvol.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Navigating the Identity of "ML230": A Review of Similarly Named Therapeutic Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609130#understanding-the-therapeutic-potential-of-ml230>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com